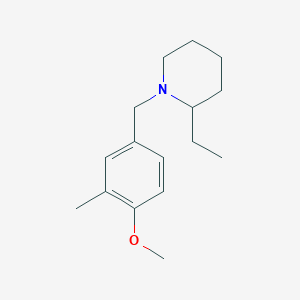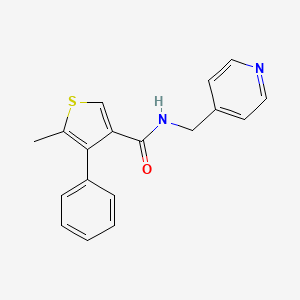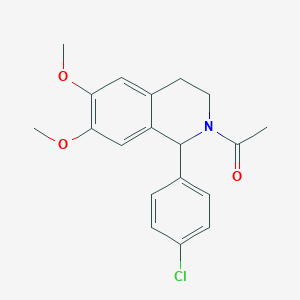![molecular formula C19H23N3O3S B4968128 N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4968128.png)
N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
作用機序
N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide is a selective inhibitor of BTK, which plays a critical role in the B-cell receptor signaling pathway. BTK is activated upon binding of the B-cell receptor to its antigen, leading to downstream signaling events that result in B-cell activation and proliferation. Inhibition of BTK by this compound blocks this signaling pathway, leading to decreased B-cell activation and proliferation, and ultimately, decreased production of autoantibodies and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK in vitro and in vivo, leading to decreased B-cell activation and proliferation, and decreased production of autoantibodies and pro-inflammatory cytokines. In preclinical studies, this compound has shown efficacy in various disease models, including CLL, MCL, DLBCL, rheumatoid arthritis, and lupus. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability, and a long half-life, which makes it an attractive candidate for clinical development.
実験室実験の利点と制限
N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide has several advantages as a tool compound for research in B-cell biology and related diseases. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various disease models. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations as a tool compound. It is a small molecule inhibitor, which may have off-target effects and may not fully recapitulate the effects of genetic knockout or knockdown of BTK. In addition, this compound is a proprietary compound, which may limit its availability and use in academic research.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide and related BTK inhibitors. One area of focus is the development of combination therapies with other targeted agents, such as PI3K inhibitors, to enhance the efficacy of BTK inhibition in cancer and autoimmune diseases. Another area of focus is the development of biomarkers to predict response to BTK inhibitors, which may help to identify patients who are most likely to benefit from treatment. Additionally, there is ongoing research on the role of BTK in other cell types and signaling pathways, which may lead to the development of new therapeutic targets and strategies.
合成法
The synthesis of N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 3-(4-aminopiperidin-1-yl)-1-(thiazol-4-yl)propan-1-one, which is obtained through a series of reactions involving condensation, reduction, and cyclization. The final step involves the coupling of 3-(4-aminopiperidin-1-yl)-1-(thiazol-4-yl)propan-1-one with 3-methoxybenzoyl chloride to yield this compound.
科学的研究の応用
N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In cancer, BTK inhibitors such as this compound have shown promising results in preclinical studies and clinical trials for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and autoantibody production. In addition, this compound has been investigated for its potential use in inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD), by targeting B-cell-mediated inflammation.
特性
IUPAC Name |
N-(3-methoxyphenyl)-3-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-16-4-2-3-15(11-16)21-18(23)6-5-14-7-9-22(10-8-14)19(24)17-12-26-13-20-17/h2-4,11-14H,5-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAJNKDAEGCOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)

![3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)

![N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4968070.png)
amine oxalate](/img/structure/B4968074.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968113.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4968120.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)
![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4968135.png)
![N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4968148.png)
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B4968155.png)